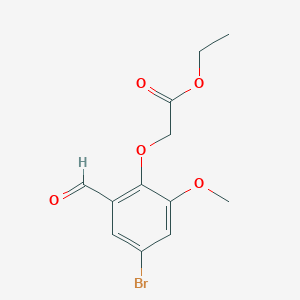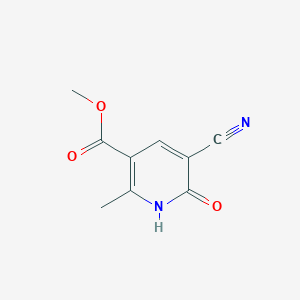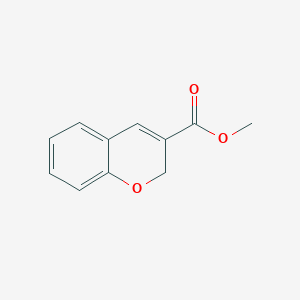
3-Sulfanyl-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfanyl-2-thiophenecarboxylic acid is an organic compound . It belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Molecular Structure Analysis
The molecular structure of 3-Sulfanyl-2-thiophenecarboxylic acid is represented by the linear formula C5H4O2S2 . It has a molecular weight of 160.22 . The InChI code for this compound is 1S/C5H4O2S2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H,6,7) .Physical And Chemical Properties Analysis
3-Sulfanyl-2-thiophenecarboxylic acid is a solid compound . It should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
Biosensor Development
Specific Scientific Field
The application of “3-Sulfanyl-2-thiophenecarboxylic acid” in the development of biosensors falls under the scientific field of Biochemistry and Nanotechnology .
Summary of the Application
“3-Sulfanyl-2-thiophenecarboxylic acid” is used to modify starch, creating a type of electroactive nanoparticle (NPs). These NPs are then self-assembled and used in the construction of an ultrasensitive biosensor .
Methods of Application or Experimental Procedures
The “3-Sulfanyl-2-thiophenecarboxylic acid” is used to modify starch through an esterification reaction, creating a compound known as TPCA-St. This compound is then self-assembled in solution to create electroactive nanoparticles. These nanoparticles are cast onto the surface of a gold electrode and the thiophene moieties in the nanoparticle film are electropolymerized to form an electroconductive film. Horseradish peroxidase and Nafion are then sequentially cast onto the film surface to complete the biosensor .
Results or Outcomes
The resulting biosensor showed high sensitivity for H2O2 detection. The linear range for H2O2 sensing was from 1×10−10 to 1×10−5 mol L−1 with a detection limit of 3×10−11 mol L−1. The biosensor also demonstrated good repeatability and stability, and was successfully used to sense H2O2 in commercial disinfectors with satisfactory results .
Catalyst for Ullmann Coupling Reactions
Specific Scientific Field
This application falls under the scientific field of Organic Chemistry .
Summary of the Application
“3-Sulfanyl-2-thiophenecarboxylic acid” can be used to produce Copper (I) thiophene-2-carboxylate, which is a catalyst for Ullmann coupling reactions .
Methods of Application or Experimental Procedures
The “3-Sulfanyl-2-thiophenecarboxylic acid” is reacted with copper (I) to produce Copper (I) thiophene-2-carboxylate. This compound is then used as a catalyst in Ullmann coupling reactions .
Results or Outcomes
The use of Copper (I) thiophene-2-carboxylate as a catalyst in Ullmann coupling reactions has been shown to be effective, but specific results or outcomes are not provided .
Pharmaceutical Applications
Specific Scientific Field
This application falls under the scientific field of Pharmaceutical Sciences .
Summary of the Application
“3-Sulfanyl-2-thiophenecarboxylic acid” is used in the synthesis of various pharmaceutical compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided .
Results or Outcomes
The specific results or outcomes are not provided .
Synthesis of Copper (I) thiophene-2-carboxylate
Specific Scientific Field
This application falls under the scientific field of Inorganic Chemistry .
Summary of the Application
“3-Sulfanyl-2-thiophenecarboxylic acid” can be used to produce Copper (I) thiophene-2-carboxylate .
Methods of Application or Experimental Procedures
The “3-Sulfanyl-2-thiophenecarboxylic acid” is reacted with copper (I) to produce Copper (I) thiophene-2-carboxylate .
Safety And Hazards
3-Sulfanyl-2-thiophenecarboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
3-sulfanylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJFGTARBDFRBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363186 |
Source


|
| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfanyl-2-thiophenecarboxylic acid | |
CAS RN |
90033-62-8 |
Source


|
| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)
![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)